molecular formula C14H21O5P B14449674 Ethyl 3-((diethoxyphosphoryl)methyl)benzoate CAS No. 79026-14-5

Ethyl 3-((diethoxyphosphoryl)methyl)benzoate

Cat. No.: B14449674
CAS No.: 79026-14-5
M. Wt: 300.29 g/mol
InChI Key: MIZUTTUNNHKCOQ-UHFFFAOYSA-N
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Description

Ethyl 3-((diethoxyphosphoryl)methyl)benzoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a benzoate group, which is a derivative of benzoic acid, and a phosphoryl group, which is a derivative of phosphoric acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-((diethoxyphosphoryl)methyl)benzoate can be synthesized through a multi-step process involving the reaction of ethyl benzoate with diethyl phosphite. The reaction typically requires an acid catalyst to facilitate the esterification process. The general reaction scheme is as follows:

    Esterification: Ethyl benzoate reacts with diethyl phosphite in the presence of an acid catalyst to form this compound.

    Purification: The product is then purified using techniques such as distillation or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a steady supply of the compound and can be optimized for maximum yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-((diethoxyphosphoryl)methyl)benzoate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Reduction: The compound can be reduced to form alcohols or aldehydes, depending on the reducing agent used.

    Substitution: The benzoate group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens for halogenation.

Major Products Formed

    Hydrolysis: Benzoic acid and ethanol.

    Reduction: Corresponding alcohols or aldehydes.

    Substitution: Nitrobenzoate, sulfonated benzoate, or halogenated benzoate derivatives.

Scientific Research Applications

Ethyl 3-((diethoxyphosphoryl)methyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential use in drug development and as a prodrug for delivering active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of other esters and phosphates.

Mechanism of Action

The mechanism of action of Ethyl 3-((diethoxyphosphoryl)methyl)benzoate involves its interaction with various molecular targets and pathways. The phosphoryl group can participate in phosphorylation reactions, which are crucial in many biological processes. The benzoate group can interact with enzymes and proteins, potentially affecting their activity and function.

Comparison with Similar Compounds

Ethyl 3-((diethoxyphosphoryl)methyl)benzoate can be compared with other esters and phosphates, such as:

    Ethyl benzoate: Lacks the phosphoryl group, making it less versatile in phosphorylation reactions.

    Diethyl phosphite: Lacks the benzoate group, limiting its interactions with aromatic systems.

    Methyl benzoate: Similar structure but with a methyl group instead of an ethyl group, affecting its physical and chemical properties.

The uniqueness of this compound lies in its combination of both benzoate and phosphoryl groups, allowing it to participate in a wide range of chemical reactions and making it valuable in various scientific and industrial applications.

Properties

CAS No.

79026-14-5

Molecular Formula

C14H21O5P

Molecular Weight

300.29 g/mol

IUPAC Name

ethyl 3-(diethoxyphosphorylmethyl)benzoate

InChI

InChI=1S/C14H21O5P/c1-4-17-14(15)13-9-7-8-12(10-13)11-20(16,18-5-2)19-6-3/h7-10H,4-6,11H2,1-3H3

InChI Key

MIZUTTUNNHKCOQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)CP(=O)(OCC)OCC

Origin of Product

United States

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